molecular formula C9H10N2 B2561233 5,7-Dimethylimidazo[1,2-a]pyridine CAS No. 875-71-8

5,7-Dimethylimidazo[1,2-a]pyridine

Cat. No.: B2561233
CAS No.: 875-71-8
M. Wt: 146.193
InChI Key: BDVUVULTHLBIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethylimidazo[1,2-a]pyridine (CAS: 875-71-8) is a bicyclic heteroaromatic compound with a fused imidazole and pyridine ring system. Its molecular formula is C₉H₁₀N₂ (molecular weight: 146.19 g/mol), featuring methyl groups at the 5- and 7-positions of the imidazo[1,2-a]pyridine scaffold . Key physicochemical properties include a calculated XLogP of 2.5 (indicating moderate lipophilicity) and a topological polar surface area of 17.3 Ų, which influences solubility and membrane permeability . This scaffold is part of the broader imidazo[1,2-a]pyridine family, recognized for its versatility in medicinal chemistry due to structural similarities to purines and indoles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with acetone in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Key Reaction Conditions

  • Starting Material : Methyl-substituted pyridinium salts (e.g., 6-methyl-2-amino-1-(2-propynyl)pyridinium bromide).

  • Reaction Conditions : Reflux in appropriate solvents (e.g., 1,2-dimethoxyethane) for extended periods (16–48 hours) .

  • Yield : Typically 66–96% , depending on substituents and reaction specifics .

Reaction Mechanism Analysis

The formation of the imidazo[1,2-a]pyridine core often involves cyclocondensation or cascade reactions . For example:

  • Michael Addition : Nucleophilic attack by the pyridine nitrogen on an alkynyl electrophile (e.g., 2-propynyl group) .

  • Intramolecular Cyclization : Formation of the five-membered imidazole ring via N–C bond formation .

  • Oxidative Cyclization : In some cases, oxidative agents like hydrogen peroxide or iodine facilitate ring closure .

A representative mechanism for 2,7-dimethylimidazo[1,2-a]pyridine involves the reaction of 5-bromo-4-methylpyridin-2-amine with ethyl 2-chloroacetoacetate under reflux, leading to the formation of ethyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (66% yield) . This intermediate undergoes further functionalization, such as hydrolysis to carboxylic acids and amide coupling .

Functionalization and Derivatives

5,7-Dimethylimidazo[1,2-a]pyridine serves as a scaffold for further chemical modifications, often targeting bioactivity:

  • Carboxamide Formation : Substitution of the carboxylic acid group with aromatic amines (e.g., 4-(4-chlorophenoxy)benzylamine ) using EDCI/DMAP coupling reagents .

  • Antituberculosis Agents : Derivatives like ND-09759 (a 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide) show potent activity against M. tuberculosis (MIC < 10 μM) .

  • Anticancer Activity : Certain derivatives (e.g., compound 6 in ) induce apoptosis in melanoma and cervical cancer cells via p53-mediated pathways and AKT/mTOR inhibition .

Key Functionalization Reactions

Reaction TypeStarting MaterialProductYield (%)Reference
Ester HydrolysisEthyl carboxylate esterCarboxylic acid-
Amide CouplingCarboxylic acid + aromatic amineSubstituted carboxamide68–80%
Oxidative CyclizationNitroalkenes + 2-aminopyridinesImidazo[1,2-a]pyridines-

Analytical Data and Characterization

The structural confirmation of This compound derivatives relies on spectroscopic techniques:

  • ¹H NMR : Key signals include singlets for methyl groups (δ 2.66–2.88 ppm) and aromatic protons (δ 6.52–8.29 ppm) .

  • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and imidazole carbons (δ 108–148 ppm) .

  • HR-MS : Molecular ion peaks confirm molecular weight (e.g., m/z 147.0921 for C₉H₁₁N₂⁺) .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Organic Synthesis
5,7-Dimethylimidazo[1,2-a]pyridine serves as a crucial building block in organic chemistry for synthesizing complex molecules. Its unique structure allows chemists to create various derivatives that can be tailored for specific applications in pharmaceuticals and materials science .

Material Development
The compound's structural properties make it suitable for developing new materials with enhanced functionalities. Researchers are exploring its potential in creating advanced polymers and nanomaterials that could have applications in electronics and coatings .

Biological Applications

Antitubercular Activity
One of the most promising applications of this compound is its role as an antituberculosis agent. Studies have shown that derivatives of this compound exhibit significant bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains. For instance, a study demonstrated that the compound ND-09759, a derivative of this compound, showed efficacy comparable to first-line anti-TB drugs like isoniazid and rifampicin in mouse models .

Anticancer Properties
Research has also indicated that this compound exhibits anticancer activity. In vitro studies on melanoma and cervical cancer cell lines revealed that compounds derived from this scaffold could inhibit cancer cell proliferation by targeting survival kinases such as AKT/mTOR pathways. The half-maximal inhibitory concentrations ranged from 9.7 to 44.6 µM across different studies .

Medical Applications

Therapeutic Potential
Beyond its antitubercular and anticancer properties, this compound derivatives have been investigated for their potential in treating other infectious diseases and conditions such as ulcers and anxiety disorders. The imidazopyridine scaffold is present in several marketed drugs like zolpidem (for insomnia) and olprinone (for cardiac disorders), highlighting its versatility in therapeutic applications .

Comprehensive Data Table

Application Area Specific Use Key Findings
ChemistryBuilding block for complex organic synthesisEssential for synthesizing various derivatives with tailored functionalities .
BiologyAntitubercular agentND-09759 showed comparable efficacy to standard TB drugs against resistant strains .
MedicineAnticancer activityInhibits melanoma and cervical cancer cell growth via AKT/mTOR pathway inhibition .
IndustryMaterial developmentPotential use in advanced polymers and nanomaterials for electronics .

Case Studies

  • Antitubercular Efficacy Study
    A study published in PLoS ONE demonstrated the effectiveness of ND-09759 in reducing the bacterial load in infected mice significantly compared to untreated controls. The histopathological analysis indicated reduced inflammation in treated mice, supporting the compound's potential as a therapeutic agent against tuberculosis .
  • Anticancer Activity Investigation
    Research conducted on various imidazo[1,2-a]pyridine derivatives showed that specific compounds could induce apoptosis in cancer cells. Flow cytometry analysis confirmed that these compounds effectively led to cell cycle arrest and increased apoptosis rates compared to controls .
  • Material Science Application
    Investigations into the use of this compound in creating novel materials have yielded promising results. The compound's ability to enhance the properties of polymers makes it a candidate for future material innovations in various industries .

Mechanism of Action

The mechanism of action of 5,7-Dimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antitumor Activity: Methyl vs. Phenyl Substitutions

5,7-Diphenylimidazo[1,2-a]pyridines (e.g., compound 4h ) demonstrate superior antitumor activity compared to methyl-substituted analogs. In a study by Liao et al., 4h (2,4-dichloro-substituted diphenyl derivative) exhibited IC₅₀ values of 0.006–0.20 μM against colorectal (HT-29), lung (H460), gastric (MKN45), and breast (MDA-MB-231) cancer cell lines, outperforming the reference drug EPC2407 by 2.6–21.9-fold .

  • Key SAR Insights :
    • Electron-donating groups (e.g., methyl) at R1 enhance activity.
    • Halogen substituents (Cl, F) at R2 improve potency via steric and electronic effects.
    • Phenyl groups at the 5- and 7-positions increase tubulin-binding affinity compared to methyl groups, likely due to enhanced π-π interactions .
Compound Substituents IC₅₀ (μM) vs. HT-29 Activity vs. EPC2407 Reference
5,7-Dimethyl 5-CH₃, 7-CH₃ Not reported N/A
4h (Diphenyl) 5-Ph, 7-Ph, 2,4-Cl₂ 0.20 2.6× more active

Antimycobacterial Activity: Positional Isomerism

However, positional isomerism significantly impacts efficacy:

  • 2,6-Dimethyl analogs exhibit higher activity than 2,7- or 5,7-dimethyl isomers due to optimized interactions with the QcrB subunit of the mycobacterial electron transport chain .
  • Hybrids like 11e and 11k (2,6-dimethylimidazo[1,2-a]pyridine linked to cinnamamide) demonstrated MICs of 4 μg/mL against M. tuberculosis, though less potent than first-line drugs like isoniazid (MIC: 0.05 μg/mL) .
Compound Substituents MIC (μM or μg/mL) Target Reference
2,6-Dimethyl 2-CH₃, 6-CH₃ 0.1 μM Mtb QcrB
11e (Hybrid) 2,6-CH₃, cinnamamide 4 μg/mL Mtb H37Rv

Impact of Methyl Group Position in Cancer Cells

In melanoma and cervical cancer models, 2,8-dimethylimidazo[1,2-a]pyridine (compound 5) induced cell cycle arrest and apoptosis more effectively than 2,7- or 2,5-dimethyl analogs . This highlights the critical role of substituent placement:

  • 2,8-Dimethyl derivatives may better inhibit AKT/mTOR pathways due to optimal steric alignment with kinase domains.
  • 5,7-Dimethyl analogs remain underexplored in oncology but could offer unique selectivity profiles if tested .

Broad-Spectrum SAR Trends

  • Lipophilicity : Methyl groups increase lipophilicity (XLogP ~2.5) compared to polar substituents (e.g., carboxamides), affecting bioavailability .
  • Steric Effects : Bulky groups (e.g., phenyl) enhance tubulin binding in cancer but reduce penetration in mycobacterial cell walls .
  • Electronic Effects : Electron-withdrawing halogens (Cl, F) improve potency in both anticancer and antimycobacterial contexts .

Biological Activity

5,7-Dimethylimidazo[1,2-a]pyridine (DMIP) is a member of the imidazo[1,2-a]pyridine family, which has garnered significant interest due to its diverse biological activities. This compound possesses a unique nitrogen-bridged heterocyclic structure that contributes to its pharmacological potential. The following sections will elaborate on the biological activities of DMIP, including its antimicrobial, antituberculosis, anticancer, and other therapeutic effects.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

  • Chemical Formula : C_9H_10N_2
  • Molecular Weight : 162.19 g/mol

This compound features two methyl groups at the 5 and 7 positions of the imidazo[1,2-a]pyridine ring, which may influence its biological activity.

1. Antimicrobial Activity

DMIP has shown promising antimicrobial properties against various bacterial strains. Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant antibacterial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives have demonstrated MIC values as low as 0.07 μM against multidrug-resistant Mycobacterium tuberculosis (Mtb) .
  • Mechanism of Action : The antimicrobial action is believed to involve interference with bacterial DNA synthesis and cell wall integrity .

2. Antituberculosis Activity

The compound has been evaluated for its efficacy against tuberculosis (TB). Notable findings include:

  • In Vitro Studies : DMIP analogs have been tested against both replicating and non-replicating Mtb with MIC values ranging from 0.00045 μM to 0.006 μM for the most potent compounds .
  • Case Study : A study involving a mouse model showed that a specific DMIP derivative (ND-09759) significantly reduced bacterial load in the lungs and spleens compared to untreated controls .

3. Anticancer Properties

Imidazo[1,2-a]pyridine derivatives are also being explored for their anticancer potential:

  • Mechanisms : These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
  • Research Findings : Studies have indicated that certain derivatives can effectively target cancer cell lines with minimal cytotoxicity to normal cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of DMIP is crucial for optimizing its biological activity. Key observations include:

  • Substituent Effects : Modifications at specific positions on the imidazo[1,2-a]pyridine ring can enhance or diminish biological activity. For example, substituents at the 2 and 6 positions have been linked to improved potency against Mtb .
  • Docking Studies : Molecular docking studies have provided insights into how these compounds interact with biological targets, aiding in the design of more effective derivatives .

Research Findings Summary

Biological ActivityMIC RangeNotable Findings
Antimicrobial0.07–0.4 μMEffective against MDR Mtb
Antituberculosis≤0.006 μMSignificant reduction in bacterial load in vivo
AnticancerVariesInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for preparing 5,7-dimethylimidazo[1,2-a]pyridine derivatives?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminoimidazoles and α,β-unsaturated carbonyl compounds or via multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé reaction). For 5,7-dimethyl derivatives, regioselective alkylation at the 5 and 7 positions can be achieved using methylating agents (e.g., methyl iodide) under basic conditions. Key steps include optimizing reaction time, temperature (often 80–120°C), and catalysts (e.g., iodine or Lewis acids) to enhance yield and purity .

Q. How is structural characterization of imidazo[1,2-a]pyridine derivatives performed?

Structural characterization relies on single-crystal X-ray diffraction to resolve π-stacking interactions and hydrogen bonding networks, as seen in imidazo[1,2-a]pyridine derivatives . Complementary techniques include:

  • ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 5 and 7).
  • IR spectroscopy to identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹).
  • Mass spectrometry for molecular weight validation .

Q. What pharmacological applications are associated with the imidazo[1,2-a]pyridine scaffold?

This scaffold exhibits broad therapeutic potential , including:

  • Anticancer activity : Derivatives like 5,7-diphenyl analogs inhibit cancer cell proliferation (e.g., HT-29, H460) via tubulin depolymerization or caspase-dependent apoptosis .
  • Anti-inflammatory effects : Substituted derivatives reduce pro-inflammatory cytokines in murine models .
  • Antimicrobial properties : Halogenated analogs show efficacy against mycobacterial strains .

Q. What in vitro models are used to evaluate the antitumor activity of this compound derivatives?

Standard cell viability assays (e.g., MTT or SRB) are conducted on human cancer cell lines:

  • Colorectal : HT-29
  • Lung : H460
  • Breast : MDA-MB-231
    Compounds are tested at concentrations ranging from 0.01–10 µM, with IC₅₀ values calculated to compare potency. Positive controls like EPC2407 (a chromene-based tubulin inhibitor) are often included .

Q. How do substituents at the 5 and 7 positions influence the basic physicochemical properties of imidazo[1,2-a]pyridine derivatives?

  • Electron-donating groups (e.g., methyl) at 5/7 positions enhance lipophilicity, improving membrane permeability.
  • Halogen substituents (e.g., Cl, F) increase metabolic stability but may reduce solubility.
  • Steric effects from bulky groups (e.g., 2,4-dichlorophenyl) can hinder binding to target proteins, as observed in SAR studies .

Advanced Research Questions

Q. How can multicomponent reactions be optimized for regioselective synthesis of this compound analogs?

Microwave-assisted synthesis under controlled conditions (e.g., 150°C, 20 min) improves regioselectivity and reduces side products. Catalytic systems like iodine/TFA in methanol-water mixtures (1:2 v/v) enhance yields (up to 85%) by promoting sp³ C–H functionalization. Reaction progress is monitored via TLC or HPLC .

Q. What advanced SAR strategies enhance the anticancer potency of 5,7-diaryl-substituted derivatives?

  • Bioisosteric replacement : Substituting phenyl rings with pyridyl or indole moieties improves target affinity.
  • Introduction of electron-withdrawing groups (e.g., cyano at position 3) enhances tubulin-binding activity, as seen in compound 4h (IC₅₀ = 0.006 µM vs. H460) .
  • 3D-QSAR modeling guides rational design by correlating steric/electronic parameters with cytotoxicity .

Q. What methodologies enable the study of π-stacking interactions in crystalline derivatives?

X-ray crystallography combined with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯π, π–π stacking). For example, imidazo[1,2-a]pyridine derivatives with planar structures exhibit stronger π-stacking (distance ~3.5 Å), which correlates with fluorescence properties in OLED applications .

Q. How are in vivo anti-inflammatory effects of this compound derivatives assessed?

  • Murine models : Compounds are administered orally (10–50 mg/kg) in LPS-induced inflammation.
  • Biomarker analysis : Serum levels of TNF-α, IL-6, and NF-κB are measured via ELISA.
  • Histopathology : Tissue sections (e.g., lung, liver) are scored for neutrophil infiltration and fibrosis .

Q. What design principles improve fluorescence efficiency in imidazo[1,2-a]pyridine-based fluorophores?

  • Rigidification : Introducing fused rings (e.g., benzoimidazo[1,2-a]pyridine) reduces non-radiative decay.
  • Donor-acceptor systems : Electron-donating groups (e.g., –OMe) at position 5 and electron-withdrawing groups (e.g., –CN) at position 8 create intramolecular charge transfer (ICT), shifting emission to deep-blue (λem ~450 nm) with high quantum yields (Φ > 0.8) .

Properties

IUPAC Name

5,7-dimethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-5-8(2)11-4-3-10-9(11)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVUVULTHLBIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C(=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.